molecular formula C27H22N2O4 B389001 4-methoxy-N-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide (non-preferred name) CAS No. 309939-04-6

4-methoxy-N-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide (non-preferred name)

Cat. No.: B389001
CAS No.: 309939-04-6
M. Wt: 438.5g/mol
InChI Key: MUTOTBHVGHRYMO-UHFFFAOYSA-N
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Description

4-methoxy-N-(1-methyl-16,18-dioxo-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide (non-preferred name) is a complex organic compound characterized by its unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide (non-preferred name) typically involves multi-step organic reactions. The starting materials often include 4-methoxybenzoic acid and a suitable amine precursor. The synthesis may involve steps such as:

    Formation of the amide bond: This can be achieved through the reaction of 4-methoxybenzoic acid with the amine precursor in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Cyclization reactions: These steps are crucial for forming the pentacyclic structure. Cyclization can be induced by various reagents and conditions, such as strong acids or bases, and elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide (non-preferred name) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-methoxy-N-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide (non-preferred name) has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide (non-preferred name) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or immune responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid
  • 4-methoxy-N-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzylamine

Uniqueness

The uniqueness of 4-methoxy-N-(1-methyl-16,18-dioxo-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide (non-preferred name) lies in its specific pentacyclic structure, which imparts distinct chemical and biological properties

Properties

CAS No.

309939-04-6

Molecular Formula

C27H22N2O4

Molecular Weight

438.5g/mol

IUPAC Name

4-methoxy-N-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide

InChI

InChI=1S/C27H22N2O4/c1-27-19-9-5-3-7-17(19)21(18-8-4-6-10-20(18)27)22-23(27)26(32)29(25(22)31)28-24(30)15-11-13-16(33-2)14-12-15/h3-14,21-23H,1-2H3,(H,28,30)

InChI Key

MUTOTBHVGHRYMO-UHFFFAOYSA-N

SMILES

CC12C3C(C(C4=CC=CC=C41)C5=CC=CC=C25)C(=O)N(C3=O)NC(=O)C6=CC=C(C=C6)OC

Canonical SMILES

CC12C3C(C(C4=CC=CC=C41)C5=CC=CC=C25)C(=O)N(C3=O)NC(=O)C6=CC=C(C=C6)OC

Origin of Product

United States

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